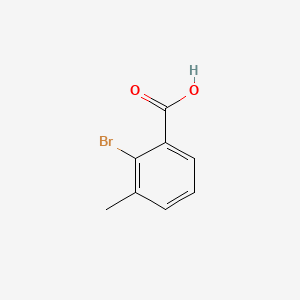

2-溴-3-甲基苯甲酸

描述

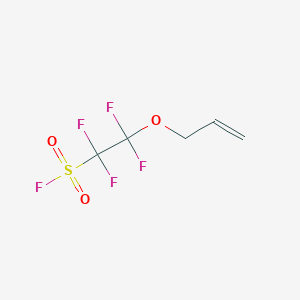

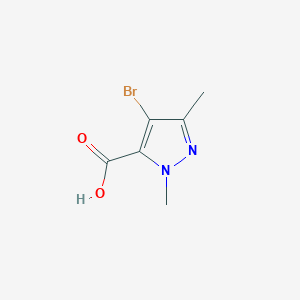

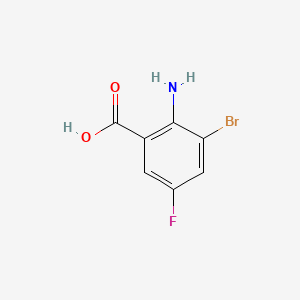

2-Bromo-3-methylbenzoic acid is a compound that has been studied for its various chemical properties and potential applications in synthesis and material science. The compound is a halogenated benzoic acid derivative, which is known for its role as an intermediate in organic synthesis and its involvement in the formation of more complex chemical structures .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylbenzoic acid can be achieved through the oxidation of 2-bromo-m-xylene using aqueous sodium dichromate under carbon dioxide pressure, which yields 2-bromoisophthalic acid. Further bromination followed by Sommelet oxidation to aldehyde and subsequent potassium permanganate oxidation results in the isolation of 2-Bromo-3-methylbenzoic acid with a 42% yield . Additionally, 2-Bromo-3-methylbenzoic acid can be used as a building block in the construction of various spiro compounds through a two-step synthesis involving free radical reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzoic acid is characterized by the presence of a bromine atom and a methyl group attached to a benzoic acid core. The presence of these substituents influences the physical and chemical properties of the molecule. For instance, the crystal structure of a closely related compound, 2-bromoacetoxybenzoic acid, shows a twist in the carboxylic acid moiety out of the plane of the aromatic ring, which is a common feature in halogenated benzoic acids .

Chemical Reactions Analysis

2-Bromo-3-methylbenzoic acid can participate in various chemical reactions due to the presence of reactive functional groups. It can be used in regioselective bromocyclization reactions to synthesize heterocycles such as 3-(bromomethylene)isobenzofuran-1(3H)-ones . The bromine atom in the compound also allows for further functionalization through palladium-catalyzed cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-methylbenzoic acid and its derivatives have been extensively studied. The thermodynamics of sublimation, fusion, vaporization, and solubility of halogenbenzoic acids, including 2-Bromo-3-methylbenzoic acid, have been analyzed. The temperature dependence of vapor pressures and melting temperatures, as well as enthalpies of fusion and sublimation, were measured, providing insights into the specific interactions in the liquid and crystal phases of these compounds . The solubility of 2-Bromo-3-methylbenzoic acid can be estimated based on structure-property correlations with sublimation pressures and enthalpies .

科学研究应用

合成和化学性质

2-溴-3-甲基苯甲酸在化学合成中扮演着重要角色。例如,Bunnett和Rauhut(2003)描述了它从2-溴-4-硝基甲苯生成的过程,表明它在卤代和溴代反应中的实用性,对有机合成过程至关重要(Bunnett&Rauhut,2003)。此外,Miyano等人(1986)实现了2-溴-间-二甲苯的选择性氧化为2-溴-3-甲基苯甲酸,突显了它在氧化反应中的潜力(Miyano, Fukushima, Inagawa, & Hashimoto, 1986)。

热力学和溶解度

Zherikova等人(2016)探讨了各种溴苯甲酸的热力学性质,包括2-溴-3-甲基苯甲酸的同分异构体。他们的工作为液相和晶相中的特定相互作用提供了见解,这对于理解这些化合物的溶解度和稳定性至关重要(Zherikova, Svetlov, Kuratieva, & Verevkin, 2016)。

环境降解

关于2-溴-3-甲基苯甲酸的环境方面已经被Higson和Focht(1990)调查,他们确定了一株能够降解2-溴苯甲酸的假单胞菌菌株。这项研究对于理解这类化合物的生物降解途径至关重要,可能有助于环境修复工作(Higson & Focht, 1990)。

在合成其他化合物中的应用

各种研究报告了2-溴-3-甲基苯甲酸或其衍生物在合成不同有机化合物中的应用。例如,Cooper和Scrowston(1971年,1972年)的研究表明了它在苯并[b]噻吩衍生物合成中的应用,这在制药和化学研究领域中具有重要意义(Cooper & Scrowston, 1971) (Cooper & Scrowston, 1972)。

安全和危害

2-Bromo-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .

未来方向

属性

IUPAC Name |

2-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRTWJCYIWGKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370813 | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylbenzoic acid | |

CAS RN |

53663-39-1 | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53663-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)

![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)